![molecular formula C13H10N2O3 B5748925 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5748925.png)
2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione, also known as MIID, is a chemical compound with potential applications in scientific research. MIID has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione is believed to exert its effects by binding to the ATP-binding site of CK2, thereby inhibiting its activity. This inhibition can lead to downstream effects on various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has also been shown to induce autophagy, a process by which cells recycle damaged or dysfunctional components.
Biochemical and Physiological Effects:
2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has also been shown to reduce inflammation and oxidative stress, which are implicated in various diseases, including neurodegenerative diseases and cancer. 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has several advantages for laboratory experiments, including its specificity for CK2 and its ability to penetrate the blood-brain barrier. However, 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has some limitations, including its relatively low potency and the potential for off-target effects.
将来の方向性
There are several future directions for research on 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione, including the development of more potent analogs, the investigation of its effects on other signaling pathways, and the evaluation of its potential as a therapeutic agent for neurodegenerative diseases and cancer. Additionally, further studies are needed to determine the optimal dosing and administration of 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione for these applications.
In conclusion, 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione is a promising compound with potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied extensively. Future research on 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione could lead to the development of new treatments for neurodegenerative diseases and cancer.
合成法
2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione can be synthesized using a multi-step process that involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,3-diaminopropane. The product is then treated with acetic anhydride to yield 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione.
科学的研究の応用
2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has potential applications in scientific research, particularly in the study of neuronal signaling pathways. 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has been shown to modulate the activity of the protein kinase CK2, which is involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. 2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione has also been studied for its potential role in the treatment of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
特性
IUPAC Name |
2-[(3-methyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-8-6-9(18-14-8)7-15-12(16)10-4-2-3-5-11(10)13(15)17/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYFGEMGNIUUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

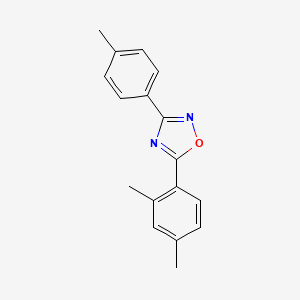
![1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5748856.png)
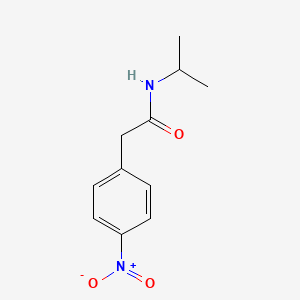
![2-({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5748869.png)
![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5748883.png)
![methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5748894.png)
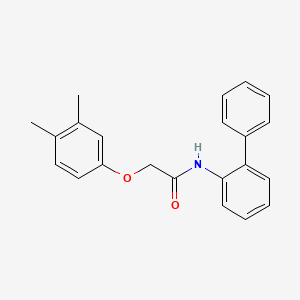
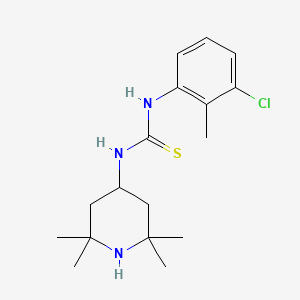
![ethyl 5,5-dimethyl-2-[(1-piperazinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748912.png)

![(2,4-dimethoxybenzyl)[3-(methylthio)phenyl]amine](/img/structure/B5748939.png)
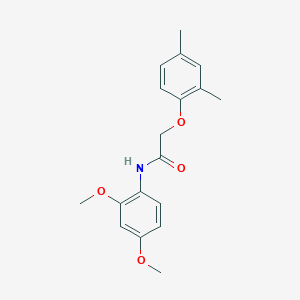
![N-(3-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5748943.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5748945.png)